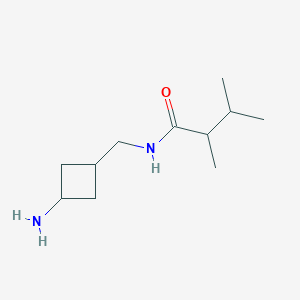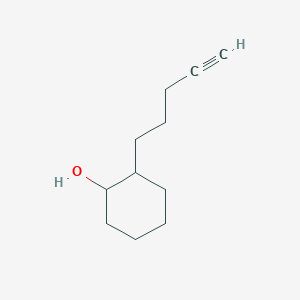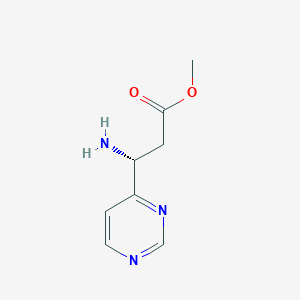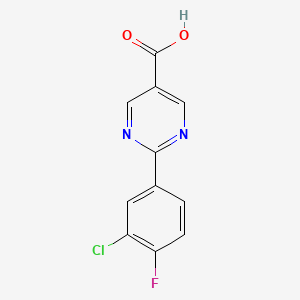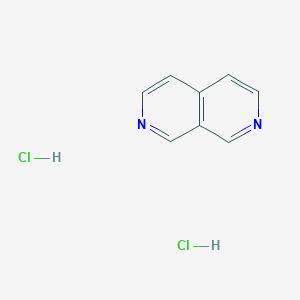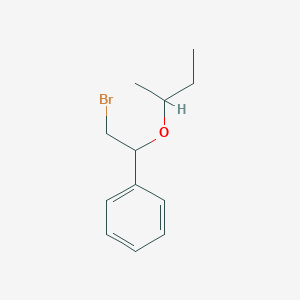
alpha-(Bromomethyl)benzyl sec-butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-bromo-1-(butan-2-yloxy)ethyl]benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a butan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-1-(butan-2-yloxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with butan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ether. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of [2-bromo-1-(butan-2-yloxy)ethyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2-bromo-1-(butan-2-yloxy)ethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of [2-hydroxy-1-(butan-2-yloxy)ethyl]benzene.
Oxidation: Formation of [2-oxo-1-(butan-2-yloxy)ethyl]benzene or [2-carboxy-1-(butan-2-yloxy)ethyl]benzene.
Reduction: Formation of [1-(butan-2-yloxy)ethyl]benzene.
Aplicaciones Científicas De Investigación
[2-bromo-1-(butan-2-yloxy)ethyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-bromo-1-(butan-2-yloxy)ethyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the butan-2-yloxy group can undergo oxidation or reduction. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-bromo-1-(propan-2-yloxy)ethyl]benzene
- [2-bromo-1-(methoxy)ethyl]benzene
- [2-chloro-1-(butan-2-yloxy)ethyl]benzene
Uniqueness
[2-bromo-1-(butan-2-yloxy)ethyl]benzene is unique due to the presence of both a bromoethyl group and a butan-2-yloxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
21269-99-8 |
|---|---|
Fórmula molecular |
C12H17BrO |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)14-12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Clave InChI |
GSTYZNBELHTTJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




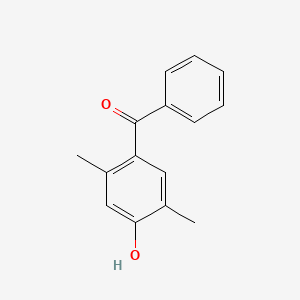
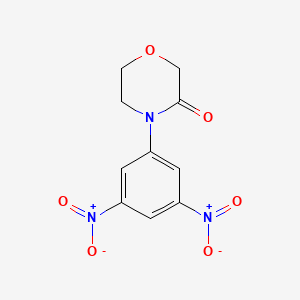
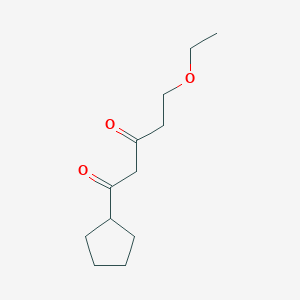
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
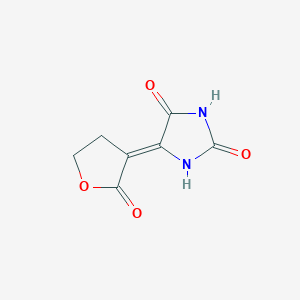

![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)
